molecular formula C15H14ClN3O B1344956 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline CAS No. 1142201-76-0

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline

Cat. No.: B1344956
CAS No.: 1142201-76-0
M. Wt: 287.74 g/mol
InChI Key: VIHRPERXAGGJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRPERXAGGJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149825
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-76-0
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₁₃ClN₄O
  • Molecular Weight : 205.69 g/mol
  • CAS Number : 1142201-76-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with isopropyl-substituted oxadiazoles. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds related to 2-chloroquinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that similar quinoline derivatives possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds range from 4.9 to 17 µM against E. coli .
CompoundBacterial StrainMIC (µM)
Compound AE. coli4.9
Compound BStaphylococcus aureus17

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves:

  • Inducing apoptosis in cancer cells.
  • Arresting the cell cycle at the G2/M phase.
  • Inhibiting cell migration.

For example, cytotoxicity assays revealed IC50 values indicating potent activity against colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values reported at approximately 0.35 µM and 0.54 µM respectively .

Cell LineIC50 (µM)
HCT1160.35
Caco-20.54

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound significantly increased the proportion of cells in the G2/M phase.
Treatment Concentration (µM)% Cells in G2/M Phase
015.21
0.282.53
0.486.48
  • Reactive Oxygen Species Production : The compound promotes the generation of reactive oxygen species (ROS), which contribute to its pro-apoptotic effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Cancer Treatment : A study focused on its effects on pancreatic and colorectal cancer cells showed significant cytotoxicity and potential for further development as an anticancer agent .
  • Antimicrobial Studies : Another investigation assessed its antibacterial properties against common pathogens, reinforcing its potential as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-2 Chlorine

The 2-chloro group undergoes displacement reactions with nucleophiles, facilitated by the electron-withdrawing effect of the adjacent oxadiazole ring.

Reaction TypeReagents/ConditionsProductYieldReference
AminationMorpholine, K₂CO₃, DMF, 100°C, 48 h2-Morpholino-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline72%*
Piperidine substitutionPiperidine, EtOH, reflux, 6 h2-Piperidino derivative68%*

Mechanistic Insight : The oxadiazole ring enhances electrophilicity at C-2, enabling SNAr reactions. Steric hindrance from the methyl group at C-6 may reduce yields compared to unsubstituted analogs .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in hydrolysis and cycloaddition reactions.

Reaction TypeReagents/ConditionsProductNotesReference
Acidic Hydrolysis6M HCl, reflux, 12 h3-(Carboxyamidine)-6-methylquinolinePartial ring opening
[3+2] CycloadditionNaN₃, Cu(I), DMF, 80°CTriazole-fused hybridClick chemistry

Key Finding : Hydrolysis under basic conditions (e.g., NaOH/EtOH) is less efficient due to steric protection from the isopropyl group .

Cross-Coupling Reactions

The C-2 chlorine atom enables palladium-catalyzed couplings.

Reaction TypeCatalysts/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane2-Aryl-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline55–60%*
Buchwald-HartwigPd₂(dba)₃, Xantphos, primary amine2-Amino derivatives50%*

Limitation : Electron-deficient boronic acids show lower reactivity due to competing deactivation by the oxadiazole .

Reductive Transformations

Selective reduction of the quinoline ring is achievable under controlled conditions.

Reaction TypeReagents/ConditionsProductSelectivityReference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C1,2,3,4-Tetrahydroquinoline derivative90%
Borohydride ReductionNaBH₄, NiCl₂, MeOH, 0°CC-3 oxadiazole remains intact85%

Caution : Harsher conditions (e.g., LiAlH₄) may degrade the oxadiazole ring .

Electrophilic Aromatic Substitution

The methyl group at C-6 directs electrophiles to C-5 and C-7 positions.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-6-methyl derivative45%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-6-methyl analog38%

Note : The oxadiazole ring deactivates the quinoline core, necessitating strong electrophiles .

Heterocycle Fusion Reactions

The oxadiazole ring participates in annulation to form polycyclic systems.

Reaction TypeReagents/ConditionsProductYieldReference
Pyrazole FormationHydrazine hydrate, EtOH, refluxPyrazolo[4,3-c]quinoline60%*
Thiophene FusionLawesson’s reagent, toluene, 110°CThieno[3,2-c]quinoline55%*

Mechanism : Oxadiazole acts as a dienophile in Diels-Alder-like reactions .

Preparation Methods

Synthesis of 2-Chloro-6-methylquinoline Derivatives

The quinoline nucleus substituted at positions 2 and 6 can be prepared via classical methods such as Skraup synthesis or modified cyclization reactions starting from appropriately substituted anilines and carbonyl compounds.

A common approach involves:

  • Starting from 6-methylquinoline derivatives.
  • Introduction of chlorine at position 2 via chlorination reagents such as phosphorus oxychloride (POCl3) under reflux conditions.

Example procedure:

  • Treatment of 6-methylquinoline-3-carbaldehyde with POCl3 at 105 °C for 45 minutes yields 2-chloro-6-methylquinoline derivatives after workup and purification.

Synthesis of the 1,2,4-Oxadiazole Moiety

General Synthetic Route for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents.

A modern and efficient method involves:

  • Reaction of amidoximes with nitriles or esters under oxidative or dehydrative cyclization conditions.
  • Use of iodine (I2) and tert-butyl nitrite (t-BuONO) as catalysts in ethanol at elevated temperatures (around 100 °C) with molecular sieves to promote cyclization.

Coupling of Quinoline and Oxadiazole Units

Direct Synthesis via Oxidative Cyclization

A recent method reported involves the direct oxidative cyclization of 2-methylquinoline derivatives with appropriate reagents to form 1,2,4-oxadiazole-substituted quinolines.

Key reaction conditions:

Reagent/Condition Details
Quinoline derivative 2-methylquinoline (0.2 mmol)
Oxidant tert-Butyl nitrite (TBN, 1.0 mmol)
Catalyst Iodine (I2, 0.04 mmol)
Acid Trifluoroacetic acid (TFA, 0.04 mmol)
Molecular sieves 4Å MS (100 mg)
Solvent Ethanol (2 mL)
Temperature 100 °C
Time 5 hours

This method yields 1,2,4-oxadiazole-substituted quinolines in moderate to good yields (up to 37% isolated yield under optimized conditions).

Detailed Reaction Scheme and Mechanism

Stepwise Mechanism

  • Formation of Amidoxime Intermediate: The isopropyl-substituted amidoxime is prepared from the corresponding nitrile precursor.
  • Cyclization: Under oxidative conditions (I2 and t-BuONO), the amidoxime undergoes cyclization with the quinoline derivative to form the 1,2,4-oxadiazole ring.
  • Substitution at Position 3: The oxadiazole ring is attached at the 3-position of the quinoline via nucleophilic substitution or direct cyclization.

Optimization Data for Oxadiazole Formation

Entry Catalyst (I2 equiv.) Acid (TFA equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 0.5 0.04 EtOH 80 10 20
2 0.2 0.04 EtOH 80 10 28
3 0.2 0.04 EtOH 100 5 37
4 0.2 None EtOH 100 10 30
5 0.2 0.04 1-Butanol 80 10 12

Note: The best yield was obtained with 0.2 equiv. I2, 0.04 equiv. TFA in ethanol at 100 °C for 5 hours.

Alternative Synthetic Routes

Preparation via Nucleophilic Substitution

  • Starting from 2-chloro-3-formylquinoline derivatives, condensation with amidoximes followed by cyclization can yield the target oxadiazole-substituted quinolines.
  • Use of thionyl chloride (SOCl2) in DMF to convert hydroxylamine derivatives to nitriles, followed by reduction and further functionalization steps.

Use of Schiff Base Intermediates

  • Condensation of 2-chloroquinoline-3-carbaldehydes with substituted anilines or hydrazines to form Schiff bases.
  • Subsequent cyclization under acidic or oxidative conditions to form fused heterocycles including oxadiazole rings.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Oxidative cyclization (I2/TBN) 2-methylquinoline, I2, t-BuONO, TFA, EtOH, 100 °C, 5 h Up to 37 Direct formation of 1,2,4-oxadiazole
Chlorination of quinoline core POCl3, reflux, 45 min High Introduces 2-chloro substituent
Amidoxime cyclization Amidoxime + nitrile/ester, oxidative conditions Moderate Forms oxadiazole ring
Schiff base condensation Quinoline aldehyde + hydrazine/aniline, reflux Moderate Intermediate for heterocycle formation

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, and how are reaction conditions optimized?

Answer: The compound is synthesized via multi-step protocols. A typical approach involves:

Quinoline core formation : Vilsmeier–Haack reaction of acetanilide derivatives with POCl₃ and DMF to yield 2-chloroquinoline-3-carbaldehyde intermediates .

Oxadiazole incorporation : Cyclization of amidoximes with carbonyl compounds under acidic or thermal conditions to form the 1,2,4-oxadiazole ring.

Functionalization : Nucleophilic substitution (e.g., with 5-isopropyl substituents) using agents like SOCl₂ in dry benzene, followed by purification via column chromatography (silica gel, CH₂Cl₂) .
Optimization : Key parameters include solvent choice (e.g., CCl₄ for radical bromination), catalyst loading (e.g., dibenzoyl peroxide for bromination), and temperature control to minimize side reactions .

Advanced Synthesis Challenges

Q. Q2. How can researchers address selectivity issues in radical bromination or esterification during synthesis?

Answer: Unwanted byproducts, such as esters instead of brominated methyl groups, arise from competing radical pathways. Strategies include:

  • Photocatalytic conditions : Using N-bromosuccinimide (NBS) with UV light to direct bromination to benzylic positions .
  • Protecting groups : Temporarily blocking reactive sites (e.g., acetal protection of carbonyl groups) to prevent ester formation .
  • Computational modeling : Predicting radical stability and reaction pathways using DFT calculations to pre-screen conditions .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, chloro at C2) and oxadiazole ring integration .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between quinoline and oxadiazole rings) and validates weak intermolecular interactions (e.g., C–H···O, Br···O) .
  • Mass spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns .

Pharmacological Evaluation

Q. Q4. How is the antitumor activity of this compound evaluated in preclinical studies?

Answer:

  • In vitro assays : Cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay), apoptosis induction (flow cytometry for Annexin V/PI staining), and cell cycle arrest analysis (propidium iodide staining) .
  • In vivo models : Xenograft studies in rodents to assess tumor growth inhibition and pharmacokinetics (e.g., bioavailability, half-life) .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies between computational predictions and experimental crystallographic data?

Answer:

  • Refinement software : Use SHELXL for small-molecule refinement to adjust thermal parameters and hydrogen bonding networks, especially with weak data or twinned crystals .
  • Validation tools : Cross-check with CCDC databases or Mercury software to identify outliers in bond lengths/angles .

Analytical Method Development

Q. Q6. What HPLC conditions are optimal for quantifying this compound in biological matrices?

Answer:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile and 0.1% formic acid in water.
  • Detection : UV at 254 nm or MS/MS for enhanced specificity .

Stability and Reactivity

Q. Q7. How does the compound degrade under acidic or oxidative conditions, and how is stability assessed?

Answer:

  • Forced degradation studies : Expose to 0.1M HCl (acidic), 3% H₂O₂ (oxidative), or UV light (photolytic) for 24–72 hours.
  • Analytical monitoring : Track degradation products via HPLC-MS and identify labile sites (e.g., oxadiazole ring cleavage) .

Toxicity Profiling

Q. Q8. What in vitro models are used to assess hepatotoxicity or nephrotoxicity?

Answer:

  • Cell-based assays : HepG2 (liver) and HEK293 (kidney) cells treated with the compound, followed by LDH release or ATP quantification .
  • Zebrafish models : Evaluate organ-specific toxicity via histopathology and biomarker analysis (e.g., ALT for liver damage) .

Crystallography Challenges

Q. Q9. How are weak hydrogen bonds or disordered solvent molecules handled during structure refinement?

Answer:

  • SHELX constraints : Apply ISOR/DFIX commands to restrain thermal parameters of disordered atoms.
  • SQUEEZE (PLATON) : Remove electron density contributions from unresolved solvents .

Structure-Activity Relationships (SAR)

Q. Q10. How does the 5-isopropyl-1,2,4-oxadiazole moiety influence antitumor activity compared to other substituents?

Answer:

  • Bioisosteric replacement : Compare with triazole or imidazole analogs to assess potency changes.
  • Docking studies : Map interactions with target proteins (e.g., tubulin or kinases) to explain enhanced binding affinity .

Safety Protocols

Q. Q11. What precautions are essential when handling thionyl chloride or other hazardous reagents during synthesis?

Answer:

  • Engineering controls : Use fume hoods and sealed reactors to avoid SOCl₂ fumes.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Waste disposal : Neutralize residues with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.